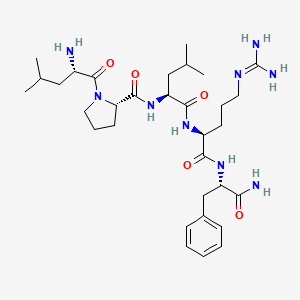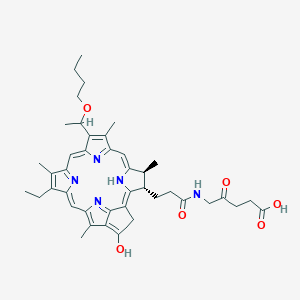
(S,R,S)-AHPC-C10-NHBoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,R,S)-AHPC-C10-NHBoc is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C10-NHBoc typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of key intermediates through reactions such as alkylation, acylation, and protection/deprotection steps. The stereochemistry is carefully controlled through the use of chiral catalysts or chiral starting materials to ensure the desired configuration is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S,R,S)-AHPC-C10-NHBoc can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace specific functional groups on the compound.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S,R,S)-AHPC-C10-NHBoc has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with tailored properties.
Wirkmechanismus
The mechanism of action of (S,R,S)-AHPC-C10-NHBoc involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into binding sites with high specificity, leading to the modulation of biological pathways. This can result in various effects, such as inhibition or activation of enzymatic activity, depending on the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (S,R,S)-AHPC-C10-NHBoc include other stereochemically defined molecules with similar functional groups and structural motifs. Examples include:
- (R,S,R)-AHPC-C10-NHBoc
- (S,S,S)-AHPC-C10-NHBoc
- (R,R,R)-AHPC-C10-NHBoc
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry, which can lead to different reactivity and biological activity. The unique arrangement of atoms in this compound allows it to interact with molecular targets in ways that its stereoisomers cannot, making it a valuable compound for research and application in various fields.
Eigenschaften
Molekularformel |
C38H59N5O6S |
|---|---|
Molekulargewicht |
714.0 g/mol |
IUPAC-Name |
tert-butyl N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]carbamate |
InChI |
InChI=1S/C38H59N5O6S/c1-26-32(50-25-41-26)28-19-17-27(18-20-28)23-40-34(46)30-22-29(44)24-43(30)35(47)33(37(2,3)4)42-31(45)16-14-12-10-8-9-11-13-15-21-39-36(48)49-38(5,6)7/h17-20,25,29-30,33,44H,8-16,21-24H2,1-7H3,(H,39,48)(H,40,46)(H,42,45)/t29-,30+,33-/m1/s1 |
InChI-Schlüssel |
FQBQNOYAEJYLSV-YLJHYDRVSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


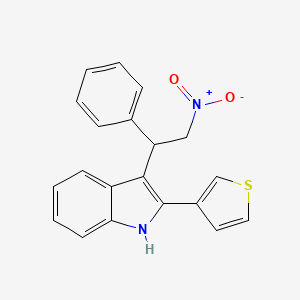

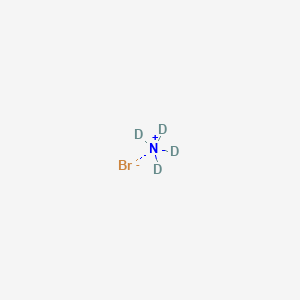

![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)
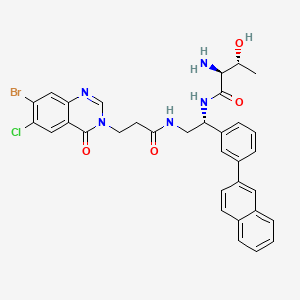
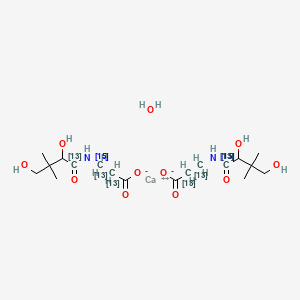
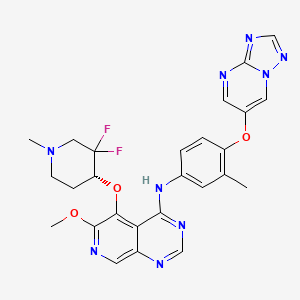
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)

